molecular formula C14H24O6Si B14718509 Benzoic acid;triethoxysilylmethanol CAS No. 13625-95-1

Benzoic acid;triethoxysilylmethanol

Cat. No.: B14718509
CAS No.: 13625-95-1
M. Wt: 316.42 g/mol
InChI Key: WVBJJHISKYEQBH-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂, CAS 65-85-0) is a simple aromatic carboxylic acid widely used as a food preservative, pharmaceutical intermediate, and precursor for chemical synthesis. Its solubility in aqueous and organic solvents depends on temperature and solvent composition, with ethanol-water mixtures showing significant solubility enhancements .

While specific data on this compound is absent, structurally related silyl esters of benzoic acid, such as trimethylsilyl derivatives (e.g., trimethylsilyl 2-trimethylsiloxybenzoate, CAS 3789-85-3), are noted for their roles in chromatographic analysis and synthetic chemistry due to their volatility and stability .

Properties

CAS No.

13625-95-1

Molecular Formula

C14H24O6Si

Molecular Weight

316.42 g/mol

IUPAC Name

benzoic acid;triethoxysilylmethanol

InChI

InChI=1S/C7H18O4Si.C7H6O2/c1-4-9-12(7-8,10-5-2)11-6-3;8-7(9)6-4-2-1-3-5-6/h8H,4-7H2,1-3H3;1-5H,(H,8,9)

InChI Key

WVBJJHISKYEQBH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CO)(OCC)OCC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Extraction Efficiency in Liquid Membranes

Benzoic acid outperforms acetic acid in extraction efficiency due to its higher distribution coefficient (m) in emulsion liquid membranes (ELMs). Over 98% of benzoic acid is extracted within 5 minutes, compared to acetic acid, which requires longer contact times. Phenol exhibits similar rapid extraction kinetics to benzoic acid but lower effective diffusivity in the membrane phase .

Table 1: Extraction Rates and Diffusivity in ELMs

Compound Extraction Rate (5 min) Distribution Coefficient (m) Effective Diffusivity (×10⁻⁹ m²/s)
Benzoic acid >98% 12.5 (ethanol-water system) 3.2
Acetic acid <50% 2.1 2.8
Phenol >98% 11.8 1.9

Solubility and Thermodynamic Behavior

Benzoic acid’s solubility in ethanol-water mixtures is predictable via thermodynamic models (e.g., Equation 6), with a mean percentage deviation (MPD) of 4.6% . In contrast, silylated derivatives like bis(trimethylsilyl)salicylate (CAS 3789-85-3) exhibit higher lipophilicity, making them more soluble in non-polar solvents but less in aqueous media .

Reactivity and Kinetic Parameters

Linear solvation energy relationships (LSERs) reveal that benzoic acid’s reactivity correlates with solvent polarity (π), hydrogen-bond donor ability (α), and acceptor capacity (β). Its kinetic data at 37°C follows: logk = –0.58 + 1.43π + 1.57α – 2.23β (R = 0.940, n = 15) . Phenylacetic acid, a structurally similar compound, shows lower reactivity due to steric hindrance from the additional methylene group .

Table 2: Reactivity Parameters of Carboxylic Acids

Compound π* Contribution α Contribution β Contribution Application
Benzoic acid 1.43 1.57 -2.23 Preservatives, synthesis
Phenylacetic acid 1.21 1.40 -2.10 Pharmaceuticals, fragrances
Ferulic acid 1.65 1.80 -2.50 Antioxidants, nutraceuticals

Functionalized Derivatives and Market Trends

Silyl esters of benzoic acid (e.g., trimethylsilyl 2-hydroxybenzoate) are niche compounds used in gas chromatography and specialty synthesis. The global carboxylic acid market, including benzoic acid, is projected to grow at a CAGR of 3.9%, driven by demand in food preservation and biodegradable polymers .

Table 3: Key Benzoic Acid Derivatives

Compound Name CAS Number Key Application
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid 330635-41-1 Anti-inflammatory drug intermediate
Methyl 3-acetyl-6-hydroxy-2,4-dimethylbenzoate N/A Agrochemical synthesis
Benzoic anhydride N/A Solvolysis precursor

Critical Analysis of Contradictions and Limitations

  • Extraction Dynamics: While benzoic acid is extracted faster than acetic acid initially, prolonged contact times improve acetic acid’s extraction due to its conversion to non-transportable forms .

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